molecular formula C11H11ClO2 B2394520 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1260011-24-2

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2394520
CAS No.: 1260011-24-2
M. Wt: 210.66
InChI Key: ITCQVGVXUWEVQF-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 7th position on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination and methoxylation of tetrahydronaphthalene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. These substituents influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

8-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQVGVXUWEVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCCC2=O)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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